1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE
Description
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Properties
CAS No. |
181144-60-5 |
|---|---|
Molecular Formula |
C30H52I2O2 |
Molecular Weight |
698.553 |
IUPAC Name |
1,2-didodecoxy-4,5-diiodobenzene |
InChI |
InChI=1S/C30H52I2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-27(31)28(32)26-30(29)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI Key |
NOGHTCGPTNOTAD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1OCCCCCCCCCCCC)I)I |
Synonyms |
1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE |
Origin of Product |
United States |
The Significance of Aryl Halides As Precursors in Synthetic Organic Chemistry for Conjugated Systems
Aryl halides are a cornerstone of synthetic organic chemistry, serving as versatile precursors for the formation of carbon-carbon and carbon-heteroatom bonds. Their reactivity in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, makes them indispensable for the construction of complex organic molecules, including conjugated polymers. The carbon-halogen bond in aryl halides can be selectively activated by transition metal catalysts, enabling the programmed assembly of monomeric units into well-defined polymeric structures. libretexts.orgwikipedia.org
The nature of the halogen atom influences the reactivity of the aryl halide, with the reactivity generally increasing in the order of Cl < Br < I. Aryl iodides, such as 1,2-diiodo-4,5-bis(dodecyloxy)benzene, are particularly valued for their high reactivity, which often allows for milder reaction conditions and higher yields in cross-coupling reactions. This enhanced reactivity is a significant advantage in the synthesis of high molecular weight polymers, where efficient and complete reactions are crucial for achieving desired material properties.
The Rationale for Alkoxy Substitutions in Benzene Architectures for Tailored Material Performance
The incorporation of alkoxy groups onto benzene (B151609) rings is a widely employed strategy for fine-tuning the properties of organic materials. researchgate.netmsu.edulibretexts.org These long, flexible alkyl chains can significantly impact the solubility, processability, and solid-state morphology of the resulting materials. In the case of 1,2-diiodo-4,5-bis(dodecyloxy)benzene, the two dodecyloxy chains play a multifaceted role in dictating the performance of polymers derived from it.
One of the primary functions of these alkoxy chains is to enhance the solubility of the monomer and the resulting polymer in common organic solvents. This is a critical consideration for the solution-based processing techniques widely used in the fabrication of organic electronic devices, such as spin-coating and printing. Furthermore, the bulky nature of the dodecyloxy groups can prevent excessive aggregation of the polymer chains in solution and in the solid state, which can be detrimental to device performance.
From an electronic perspective, alkoxy groups are electron-donating substituents that can raise the energy levels of the highest occupied molecular orbital (HOMO) of the conjugated system. youtube.com This electronic perturbation can be used to tune the band gap of the material and to optimize the energy level alignment with other components in an electronic device, such as electrodes or other organic layers.
The self-assembly and molecular packing of conjugated polymers in the solid state are also profoundly influenced by the nature of the alkoxy substituents. The interplay of van der Waals interactions between the long alkyl chains can drive the formation of ordered microstructures, which are essential for efficient charge transport in organic field-effect transistors and organic photovoltaic devices.
An Overview of 1,2 Diiodo 4,5 Bis Dodecyloxy Benzene As a Key Monomeric Building Block in Polymer Science
1,2-Diiodo-4,5-bis(dodecyloxy)benzene is a highly functionalized monomer that combines the high reactivity of two iodine atoms with the performance-enhancing features of two long alkoxy chains. This unique combination of attributes makes it an ideal building block for the synthesis of a variety of conjugated polymers through Yamamoto, Suzuki, and other cross-coupling polymerization reactions.
The diiodo substitution pattern allows for the creation of linear, regioregular polymers when copolymerized with appropriate comonomers. The resulting polymers often exhibit a high degree of structural order, which is a prerequisite for achieving high charge carrier mobilities. The dodecyloxy side chains, as previously discussed, ensure good solubility and processability, while also influencing the electronic properties and solid-state morphology of the polymer.
The versatility of 1,2-diiodo-4,5-bis(dodecyloxy)benzene as a monomer is further underscored by its potential for derivatization. The alkoxy chains can be varied in length to systematically tune the material's properties. Moreover, the iodine atoms can be substituted with other functional groups to create a diverse library of monomers for the synthesis of a wide range of functional polymers.
The Scope and Objectives of Academic Research on the Compound and Its Derivatives
Precursor Synthesis Strategies: Formation of Didodecyloxybenzene Intermediates
The initial and crucial step in the synthesis of the title compound is the preparation of a suitable dialkoxybenzene precursor. This typically involves the introduction of two dodecyl ether groups onto a benzene (B151609) ring, a process that can be achieved through various etherification strategies.
Etherification Reactions Involving Dodecyl Chains (e.g., Hydroquinone (B1673460) Alkylation)
A common and straightforward approach to synthesizing dialkoxybenzene precursors is the Williamson ether synthesis. This method involves the reaction of a dihydroxybenzene, such as hydroquinone or catechol, with a dodecyl halide in the presence of a base. For instance, the reaction of hydroquinone with 1-bromododecane (B92323) is a known method to produce p-(dodecyloxy)-phenol. researchgate.net The choice of base and solvent is critical in these reactions to ensure high yields and prevent side reactions. Common bases include potassium carbonate, sodium hydride, and various alkali metal hydroxides, while polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile (B52724) are often employed. nih.gov
The reaction of hydroquinone with dodecyl bromide serves as a foundational example of this type of transformation. researchgate.net While this specific reaction yields a para-substituted product, the underlying principles of nucleophilic substitution are broadly applicable to the synthesis of various dialkoxybenzene isomers.
Regioselective Alkylation Approaches to 4,5-Didodecyloxybenzene
Achieving the specific 1,2-dialkoxy substitution pattern required for 4,5-didodecyloxybenzene necessitates the use of a catechol (1,2-dihydroxybenzene) derivative as the starting material. The regioselectivity of the alkylation of dihydroxybenzenes can be a significant challenge, as the two hydroxyl groups can have different reactivities, potentially leading to a mixture of mono- and di-alkylated products, as well as O- versus C-alkylation.
To achieve high regioselectivity for the desired 4,5-didodecyloxybenzene, careful control of reaction conditions is paramount. The choice of base can play a significant role in directing the alkylation. For example, the use of cesium bicarbonate in acetonitrile has been shown to provide excellent regioselectivity in the alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones, favoring alkylation at the 4-position. nih.gov While not directly applied to catechol itself in the provided sources, this highlights how the choice of an appropriate base can influence the site of alkylation. In the case of catechol, the proximity of the two hydroxyl groups can also be exploited to favor dialkylation.
Direct Iodination Protocols for Aromatic Systems
Once the 4,5-didodecyloxybenzene precursor is obtained, the next step is the introduction of two iodine atoms at the ortho positions relative to the alkoxy groups. Direct iodination of aromatic compounds, particularly electron-rich systems like dialkoxybenzenes, can be achieved through several methods.
Oxidative Iodination Techniques (e.g., Iodine/Periodic Acid Systems for Substituted Benzenes)
A highly effective method for the iodination of activated aromatic rings involves the use of elemental iodine in the presence of a strong oxidizing agent. The combination of iodine and periodic acid (H₅IO₆) is a powerful system for this purpose. orgsyn.org In this system, periodic acid oxidizes iodine to a more electrophilic species, which then readily attacks the electron-rich aromatic ring. orgsyn.org This method is advantageous as it often leads to clean reactions and high yields of the desired iodinated product. orgsyn.org
Another common oxidative system employs hydrogen peroxide (H₂O₂) as the oxidant. mdpi.comchem-soc.si The reaction of dimethoxy- and trimethoxybenzenes with iodine and aqueous H₂O₂ has been shown to be an effective method for aromatic iodination. chem-soc.siresearchgate.net These reactions can often be carried out under relatively mild and environmentally friendly conditions. chem-soc.siresearchgate.net
The synthesis of 1,4-bis(hexyloxy)-2,5-diiodobenzene (B122376) has been successfully achieved by treating 1,4-bis(hexyloxy)benzene with N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid. nih.govresearchgate.net NIS is a common source of electrophilic iodine, and the acid catalyst enhances its reactivity. This method demonstrates the utility of N-haloimides in the synthesis of polyiodoaromatic compounds.
| Iodination Method | Substrate | Reagents | Conditions | Outcome | Reference |
| Oxidative Iodination | Durene | I₂, H₅IO₆, H₂SO₄ | 65-70°C, 1 hr | Diiododurene | orgsyn.org |
| Oxidative Iodination | Dimethoxy- and Trimethoxybenzenes | I₂, 30% aq. H₂O₂ | Solvent-free, 45°C, 5 hrs | Iodinated aromatic ring | chem-soc.siresearchgate.net |
| Electrophilic Iodination | 1,4-Bis(hexyloxy)benzene | N-Iodosuccinimide, Trifluoroacetic Acid | Dry acetonitrile, 363 K, 2 hrs | 1,4-Bis(hexyloxy)-2,5-diiodobenzene | nih.govresearchgate.net |
Steric and Electronic Considerations for Ortho-Diiodination of Dialkoxybenzenes
The regioselectivity of the iodination of 4,5-didodecyloxybenzene is governed by both steric and electronic effects. The two dodecyloxy groups are strong activating groups, directing electrophilic substitution to the ortho and para positions. In the case of 4,5-didodecyloxybenzene, the positions ortho to the alkoxy groups (positions 1 and 2) are highly activated.
The introduction of the first iodine atom will occur at one of these activated positions. The introduction of the second iodine atom is then directed by the combined electronic effects of the two alkoxy groups and the first iodine atom. While the first iodine atom is deactivating, the strong activating effect of the two ortho-alkoxy groups will still direct the second iodination to the remaining vacant ortho position.
Steric hindrance from the bulky dodecyloxy groups can also play a role. organic-chemistry.org The presence of large alkyl groups can influence the position of iodination, generally favoring substitution at less sterically hindered sites. organic-chemistry.orgnih.gov However, in the case of 4,5-didodecyloxybenzene, the ortho positions are the most electronically favored and are sterically accessible enough for iodination to occur, leading to the desired 1,2-diiodo product. The abstraction of iodine from ortho-substituted iodobenzenes can be influenced by the release of steric strain. nih.gov
Multi-Step Synthetic Routes to 1,2-Diiodo-4,5-(didodecyloxy)benzene
The formation of this compound is typically achieved through a two-stage process. The first stage involves the etherification of a catechol precursor to introduce the long dodecyloxy chains. This is followed by the regioselective iodination of the resulting dialkoxybenzene intermediate.
Sequential Halogenation and Alkylation Strategies
A primary and effective route to this compound begins with the alkylation of a suitable catechol derivative, followed by a diiodination step.
The initial step is the synthesis of the precursor, 1,2-bis(dodecyloxy)benzene. This is commonly accomplished via the Williamson ether synthesis , a robust and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.comfrancis-press.com In this reaction, the hydroxyl groups of a catechol precursor are deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic dianion. youtube.comlibretexts.org This is followed by a nucleophilic substitution (SN2) reaction with a dodecyl halide, typically 1-bromododecane or 1-iodododecane. wikipedia.orgmasterorganicchemistry.com The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 mechanism.
The subsequent step is the diiodination of the 1,2-bis(dodecyloxy)benzene intermediate. The long alkoxy chains are ortho-, para-directing and activating groups, which facilitates the electrophilic substitution of iodine onto the aromatic ring. A variety of iodinating agents can be employed for this transformation. Common methods include the use of elemental iodine (I₂) in the presence of an oxidizing agent or a catalyst. Another effective approach involves the use of N-iodosuccinimide (NIS) as the iodine source, often activated by an acid catalyst such as trifluoroacetic acid. organic-chemistry.org The reaction conditions are carefully controlled to ensure the introduction of two iodine atoms at the desired positions (4 and 5) on the benzene ring.
Below is a representative table of reaction conditions for this synthetic sequence:
Table 1: Representative Reaction Conditions for the Synthesis of this compound
| Step | Reaction | Precursor | Reagents | Solvent | Typical Conditions |
| 1 | Alkylation (Williamson Ether Synthesis) | Catechol | 1. Sodium Hydride (NaH)2. 1-Bromododecane | DMF | 0°C to room temperature |
| 2 | Diiodination | 1,2-Bis(dodecyloxy)benzene | N-Iodosuccinimide (NIS), Trifluoroacetic acid | Dichloromethane (B109758) (DCM) | Room temperature |
Purification Methodologies for Diiodinated Products (e.g., Recrystallization, Precipitation)
The purification of the final product, this compound, is crucial to obtain a material with the high purity required for its applications. Due to the long alkyl chains, the compound is a waxy or crystalline solid with limited solubility in polar solvents. The primary methods for purification are recrystallization and precipitation.
Recrystallization is a technique that relies on the difference in solubility of the compound and its impurities in a given solvent or solvent mixture at different temperatures. For a nonpolar molecule like this compound, a common strategy involves dissolving the crude product in a minimal amount of a "good" solvent in which it is readily soluble at an elevated temperature. This is often a chlorinated solvent like dichloromethane (DCM) or an aromatic solvent like toluene. Subsequently, a "poor" or "anti-solvent," in which the compound is less soluble, is slowly added until the solution becomes turbid. Common anti-solvents for this type of compound include lower alcohols like methanol (B129727) or ethanol, or alkanes such as hexanes. youtube.comreddit.com Cooling the mixture then induces the crystallization of the pure product, leaving the impurities dissolved in the mother liquor. For a similar compound, 1,4-dibromo-2,5-bis(hexyloxy)benzene, recrystallization from a dichloromethane-ethanol mixture has been reported to be effective. researchgate.net
Precipitation is a faster method, often used for initial purification, where a large volume of an anti-solvent is added to a solution of the crude product, causing the rapid precipitation of the solid. While generally less selective than recrystallization, it can be effective for removing highly soluble impurities.
The choice of solvent system is critical for successful purification. The following table provides a list of common solvents used for the recrystallization of aromatic compounds, categorized by their polarity.
Table 2: Common Solvents for Recrystallization of Aromatic Compounds
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexanes | Non-polar | 69 | Often used as an anti-solvent. |
| Toluene | Non-polar | 111 | Good for dissolving non-polar aromatic compounds. |
| Dichloromethane (DCM) | Polar aprotic | 40 | A common solvent for dissolving a wide range of organic compounds. |
| Ethyl Acetate (B1210297) | Polar aprotic | 77 | A moderately polar solvent. |
| Acetone | Polar aprotic | 56 | Miscible with water and many organic solvents. |
| Ethanol | Polar protic | 78 | Often used as an anti-solvent or in a solvent pair with DCM or toluene. |
| Methanol | Polar protic | 65 | A polar anti-solvent for non-polar compounds. |
Spectroscopic Analysis of the Compound
Spectroscopic techniques are paramount in determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Comprehensive Chemical Shift Assignments for Aromatic and Aliphatic Resonances
In the ¹H NMR spectrum of 1,2-diiodo-4,5-bis(dodecyloxy)benzene, distinct signals for the aromatic and the aliphatic dodecyloxy chains would be expected. The two protons on the benzene ring are in a chemically equivalent environment, which would likely result in a singlet in the aromatic region, anticipated to appear around δ 7.3 ppm. This prediction is based on the analysis of similar structures where analogous protons are observed in this range.
The aliphatic portion of the molecule would produce a series of signals. The methylene (B1212753) group attached to the oxygen atom (OCH₂) would be the most downfield of the aliphatic signals, likely appearing as a triplet around δ 4.1 ppm. The long chain of methylene groups in the dodecyl chains would produce a large, complex multiplet in the δ 1.2-1.9 ppm region. The terminal methyl (CH₃) group of the dodecyl chains would be expected to appear as a triplet at approximately δ 0.9 ppm.
The ¹³C NMR spectrum would provide complementary information. The carbon atoms of the benzene ring directly bonded to the iodine atoms would be expected to have a chemical shift around δ 90-100 ppm. The carbons bonded to the dodecyloxy groups would appear further downfield, around δ 150-155 ppm. The aliphatic carbons of the dodecyloxy chains would produce a series of signals between δ 14 and 70 ppm, with the terminal methyl carbon being the most upfield.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | ~ 7.3 (s, 2H) | ~ 118 |
| Ar-C-I | - | ~ 95 |
| Ar-C-O | - | ~ 152 |
| O-CH₂ | ~ 4.1 (t, 4H) | ~ 69 |
| (CH₂)₁₀ | ~ 1.2-1.9 (m, 40H) | ~ 22-32 |
| CH₃ | ~ 0.9 (t, 6H) | ~ 14 |
s = singlet, t = triplet, m = multiplet
Application of 2D NMR Techniques for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for confirming the assignments made from 1D NMR. A COSY spectrum would show correlations between adjacent protons, for instance, confirming the connectivity within the dodecyl chains. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR signals based on the more easily interpreted ¹H NMR spectrum.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,2-diiodo-4,5-bis(dodecyloxy)benzene, the FTIR spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic ring around 3050-3100 cm⁻¹ and for the aliphatic chains between 2850 and 3000 cm⁻¹. Strong C-O stretching bands for the ether linkages would be prominent in the region of 1250-1000 cm⁻¹. The presence of the C-I bonds would result in absorptions in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry Techniques for Molecular Formula Confirmation (e.g., MALDI-TOF-MS)
Mass spectrometry is used to determine the molecular weight and formula of a compound. For a large molecule like 1,2-diiodo-4,5-bis(dodecyloxy)benzene, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry would be a suitable technique. This method would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺ or [M+Na]⁺, which would confirm the molecular weight of the compound.
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. Thin-layer chromatography (TLC) would be a rapid and effective method for monitoring the progress of the synthesis of 1,2-diiodo-4,5-bis(dodecyloxy)benzene. By comparing the TLC spots of the reaction mixture with those of the starting materials and the purified product, one can determine when the reaction is complete.
For purification and definitive purity assessment, column chromatography using silica (B1680970) gel would be employed. The choice of eluent, likely a mixture of non-polar and moderately polar solvents such as hexanes and ethyl acetate, would be optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. High-performance liquid chromatography (HPLC) could also be utilized for a more precise quantitative analysis of the compound's purity.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of organic compounds, offering high resolution and sensitivity. researchgate.net For this compound, a reverse-phase HPLC method would be the standard approach. This involves a non-polar stationary phase, typically a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
A typical HPLC analysis for a compound like this compound would involve dissolving a precisely weighed sample in a suitable organic solvent and injecting it into the HPLC system. The compound would be detected using a UV-Vis detector, as the benzene ring provides a chromophore that absorbs UV light. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature that can be used for identification. The area under the peak in the chromatogram is directly proportional to the concentration of the compound, allowing for precise quantification of its purity.
| Parameter | Typical Value/Condition |
| Column | C18 (Octadecylsilyl) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique invaluable for monitoring the progress of chemical reactions. sigmaaldrich.com In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the different components of the reaction mixture travel at different rates depending on their polarity and affinity for the adsorbent. By comparing the spots of the reaction mixture to those of the starting materials and a pure sample of the product, the progress of the reaction can be qualitatively assessed.
| Parameter | Description |
| Stationary Phase | Silica Gel Plate |
| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) |
| Visualization | UV light (254 nm) or chemical staining |
| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front |
X-ray Diffraction Analysis for Crystalline Monomer Structure
X-ray diffraction is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. For a monomeric compound like this compound, X-ray diffraction can be used to determine its precise molecular geometry and how the molecules pack together in the solid state.
Single-Crystal X-ray Diffraction for Molecular Geometry and Packing
| Crystallographic Parameter | Hypothetical Data for a Substituted Benzene |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1489.7 |
| Z | 4 |
Powder X-ray Diffraction for Bulk Monomer Characterization
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. For this compound, PXRD can be used to confirm the crystalline form of the bulk material and to check for the presence of any crystalline impurities. The positions and intensities of the peaks in the PXRD pattern are characteristic of the compound's crystal structure.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 5.8 | 15.2 | 100 |
| 11.6 | 7.6 | 45 |
| 17.4 | 5.1 | 60 |
| 23.2 | 3.8 | 30 |
Precursor in Transition-Metal-Catalyzed Cross-Coupling Polymerizations
The presence of two reactive C-I bonds on the benzene ring makes 1,2-diiodo-4,5-bis(dodecyloxy)benzene an ideal monomer for step-growth polymerizations. The long dodecyloxy side chains are crucial for ensuring the solubility of both the monomer and the resulting rigid-rod polymers in common organic solvents, a prerequisite for solution-phase polymerization and subsequent processing.
Sonogashira Polycondensation for Poly(arylene ethynylene)s (PAEs)
Sonogashira polycondensation, a palladium- and copper-co-catalyzed reaction between aryl halides and terminal alkynes, stands as a primary method for synthesizing poly(arylene ethynylene)s (PAEs). These polymers are of significant interest for their applications in organic electronics and photonics. The polymerization of 1,2-diiodo-4,5-bis(dodecyloxy)benzene with various diethynyl comonomers yields PAEs with a highly conjugated backbone.
The success of the Sonogashira polycondensation heavily relies on the careful selection and optimization of the catalyst system. The most commonly employed catalysts are palladium(0) complexes, often generated in situ from palladium(II) precursors, in combination with a copper(I) co-catalyst, typically copper(I) iodide (CuI).
Standard catalyst systems for the polymerization of 1,2-diiodo-4,5-bis(dodecyloxy)benzene often involve a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), which is reduced to the active Pd(0) species under the reaction conditions. The role of the copper(I) co-catalyst is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Research has shown that the choice of ligands on the palladium center is critical. For instance, the use of bulky phosphine (B1218219) ligands can enhance the catalytic activity and stability of the palladium complex. The ratio of the palladium catalyst to the copper co-catalyst is also a key parameter that needs to be fine-tuned to maximize polymer yield and molecular weight while minimizing side reactions such as the homocoupling of the terminal alkynes (Glaser coupling).
A new photoluminescent poly(arylene ethynylene) was synthesized through the polycondensation of 2,4-diphenyl-6-N,N-bis(4-bromophenyl)amino-1,3,5-triazine with 1,4-didodecyloxy-2,5-diethynylbenzene utilizing Pd(PPh₃)₄ and CuI as catalysts in the presence of triethylamine (B128534). researchgate.net This resulted in a polymer with a number average molecular weight (M̄n) of 3,400 and a weight average molecular weight (M̄w) of 8,100. researchgate.net
Table 1: Catalyst Systems in Sonogashira Polycondensation
| Pd Catalyst | Cu Co-catalyst | Ligand | Typical Loading (mol%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | Triphenylphosphine | 1-5 | researchgate.net |
| Pd(PPh₃)₂Cl₂ | CuI | Triphenylphosphine | 1-5 |
Note: dba = dibenzylideneacetone
The molecular weight and yield of the resulting PAEs are highly sensitive to various reaction parameters. The choice of solvent, base, temperature, and reaction time all play crucial roles in achieving high-molecular-weight polymers.
Amine bases, such as triethylamine or diisopropylamine, are commonly used in Sonogashira reactions. They not only act as a base to neutralize the hydrogen iodide formed during the reaction but can also serve as the solvent. The temperature of the polymerization is typically kept moderate, often ranging from room temperature to around 70°C, to prevent catalyst decomposition and unwanted side reactions.
The stoichiometry of the monomers is another critical factor. A precise 1:1 molar ratio of the diiodo- and diethynyl-monomers is essential for achieving high molecular weights in step-growth polymerization. Any deviation from this ratio can lead to a significant decrease in the degree of polymerization.
In the synthesis of a poly(arylene ethynylene) containing 1,3,5-triazine (B166579) units, the polymer demonstrated good solubility in common organic solvents and a number average molecular weight (M̄n) of 3,400, with a weight average molecular weight (M̄w) of 8,100. researchgate.net In toluene, the polymer had an intrinsic viscosity of 0.11 dL·g⁻¹ at 30°C. researchgate.net
The use of an unsymmetrically substituted monomer like 1,2-diiodo-4,5-bis(dodecyloxy)benzene introduces the possibility of forming polymers with different regiochemical arrangements. However, in the case of Sonogashira polycondensation with symmetrical diethynyl comonomers, the primary structure of the resulting polymer is typically a regular alternating copolymer.
The regioselectivity of the Sonogashira reaction itself can be a significant factor when dealing with polyhalogenated aromatic compounds where the reactivity of the C-I bonds may differ. For 1,2-diiodobenzene (B1346971) derivatives, the electronic effects of the substituents can influence the relative reactivity of the two iodine atoms. However, in polymerization reactions that are driven to high conversion, both iodo groups are expected to react, leading to a well-defined polymer backbone. Studies on the regioselective Sonogashira cross-coupling of 5-substituted-1,2,3-triiodobenzene have shown that the reaction occurs exclusively at the less sterically hindered terminal C-I bonds. researchgate.netnih.govrsc.org This suggests that steric factors play a crucial role in determining the site of the initial coupling, which can be relevant for controlling the growth of polymer chains.
Heck Coupling Polymerizations for Poly(arylene vinylene)s (PAVs)
The Heck coupling reaction, which involves the palladium-catalyzed reaction of an aryl halide with an alkene, provides a powerful route to poly(arylene vinylene)s (PAVs). By reacting 1,2-diiodo-4,5-bis(dodecyloxy)benzene with a comonomer containing two vinyl groups, such as 1,4-divinylbenzene, it is possible to synthesize novel PAVs.
The catalyst system for Heck polymerizations typically consists of a palladium(II) salt, such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, often tri(o-tolyl)phosphine (P(o-tol)₃). A base, such as triethylamine or sodium acetate, is also required. The reaction conditions, including temperature and solvent, must be carefully controlled to achieve high molecular weights and to control the stereochemistry of the newly formed double bonds, with the trans-isomer being the thermodynamically favored product. A study on tandem Suzuki polymerization followed by Heck cyclization utilized Pd(PPh₃)₄ as the catalyst. mdpi.com
Stille Coupling Polymerizations for Conjugated Polymers
Stille coupling, the palladium-catalyzed cross-coupling of an organotin compound with an organic halide, is another versatile tool for the synthesis of conjugated polymers. 1,2-Diiodo-4,5-bis(dodecyloxy)benzene can be polymerized with a variety of bis(stannyl) comonomers, such as 2,5-bis(tributylstannyl)thiophene, to create a wide range of conjugated polymer architectures.
The Stille reaction is known for its tolerance to a wide variety of functional groups and for its ability to proceed under mild conditions. Typical catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. The reaction is generally insensitive to the presence of water and air, which can be an advantage for large-scale synthesis. The primary drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in completely removing tin byproducts from the final polymer.
Yamamoto Polymerization for Poly(para-phenylene)s (PPPs)
Yamamoto polymerization is another powerful method for synthesizing conjugated polymers, particularly poly(para-phenylene)s (PPPs). wikipedia.org This method involves the dehalogenative polycondensation of aryl dihalides using a zerovalent nickel complex, typically generated in situ from a nickel(II) salt and a reducing agent.
When this compound is subjected to Yamamoto coupling conditions, it undergoes homopolymerization. The nickel catalyst facilitates the coupling of monomer units to form a poly(para-phenylene) backbone. The resulting polymer has a structure where the phenylene units are highly substituted with didodecyloxy groups. Historically, unsubstituted PPPs were notoriously difficult to process due to their insolubility. wikipedia.orgphysicsjournal.net The incorporation of the didodecyloxy chains via this monomer is a strategic approach to overcome this limitation, yielding soluble and processable PPP derivatives suitable for various applications in organic electronics.
Utilization in Oxidative Coupling Polymerizations
While the diiodo- functionality is ideal for cross-coupling reactions, derivatives of this compound can be designed for use in oxidative coupling polymerizations. This synthetic route involves the formation of carbon-carbon bonds through the oxidation of C-H or other bonds, often catalyzed by transition metals. nih.govresearchgate.net For this to be applicable, the iodine atoms on the parent compound must first be replaced with functional groups amenable to oxidative coupling, such as terminal alkynes.
Hay Conditions for Alkyne Homocoupling from Functionalized Monomers
The Hay polymerization is a specific type of oxidative coupling that creates poly(arylene ethynylene)s (PAEs) through the homocoupling of terminal di-alkynes. researchgate.net This process is typically catalyzed by a copper(I) salt, such as cuprous chloride, in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxidant, usually oxygen.
To utilize the this compound scaffold in a Hay polymerization, it must first be converted into a dialkyne monomer. This is commonly achieved via a double Sonogashira coupling reaction with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield 1,2-diethynyl-4,5-(didodecyloxy)benzene.
This resulting dialkyne monomer can then be polymerized under Hay conditions. The oxidative coupling links the ethynyl (B1212043) groups together, forming a conjugated polymer backbone consisting of alternating phenylene and alkyne units. The didodecyloxy side chains are crucial for ensuring the solubility of these rigid-rod PAE polymers. researchgate.net
Electropolymerization Pathways for Thin Film Formation from this compound Derivatives
Electropolymerization is a technique used to deposit a polymer film directly onto a conductive substrate by applying an electrical potential to a solution containing the monomer. researchgate.net The this compound monomer itself is not typically used for direct electropolymerization. Instead, it serves as a precursor to create more electroactive monomers.
A common strategy involves replacing the iodine atoms with electropolymerizable heterocyclic groups like thiophene (B33073) or pyrrole. This can be accomplished using cross-coupling reactions (e.g., Suzuki or Stille coupling). For example, coupling the diiodo-benzene with 2-(tributylstannyl)thiophene (B31521) would yield a monomer with a central didodecyloxy-substituted benzene ring flanked by two thiophene units. This new, larger monomer can then be electropolymerized. Upon applying an oxidative potential, the thiophene units form radical cations that couple, growing a conjugated polymer film on the electrode surface. This method provides a direct route to fabricating thin, uniform polymer films for electronic devices.
Design Principles for Polymers Incorporating the this compound Unit
The use of this compound as a monomer is a deliberate design choice aimed at achieving a specific balance of properties in the final polymer. The design principle revolves around combining a rigid, electronically active backbone with flexible, solubilizing side chains.
The benzene ring contributes to the polymer's conjugated system, which is essential for its desired electronic and photophysical properties, such as charge transport and luminescence. The rigid nature of the phenylene unit promotes a planar backbone structure, which can enhance electronic delocalization. However, this same rigidity often leads to strong intermolecular forces and aggregation, rendering the polymer insoluble and unprocessable. uh.edu This is where the didodecyloxy side chains become critical.
Impact of Didodecyloxy Side Chains on Polymer Solubility and Processability
The two long, flexible didodecyloxy chains attached to the benzene core are fundamental to the utility of polymers derived from this monomer. Their primary role is to ensure solubility and processability. uh.edu
Rigid-rod conjugated polymers without sufficient side chains, like unsubstituted poly(p-phenylene), are often intractable, infusible, and insoluble powders. wikipedia.orgphysicsjournal.net The bulky dodecyloxy groups act as "molecular spacers," sterically hindering the close packing of the rigid polymer backbones. This disruption of intermolecular π-π stacking overcomes the strong cohesive forces that would otherwise cause the polymer to precipitate out of solution.
The enhanced solubility in common organic solvents (e.g., chloroform, tetrahydrofuran, toluene) is paramount for material characterization and device fabrication. It allows for the use of solution-based processing techniques such as:
Spin-coating : To create thin, uniform films for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Inkjet printing : For the additive manufacturing of electronic circuits and displays.
Casting : To form free-standing films for various applications.
The table below illustrates the general impact of side chains on the properties of rigid-rod polymers.
| Polymer Backbone | Side Chain Type | Typical Solubility in Organic Solvents | Processability |
| Poly(p-phenylene) | None | Insoluble | Poor (infusible powder) |
| Poly(p-phenylene) | Short Alkoxy (e.g., Methoxy) | Low to Moderate | Limited |
| Poly(p-phenylene) | Long Alkoxy (e.g., Dodecyloxy) | High | Excellent (Solution Processable) |
| Poly(p-phenylene vinylene) | None | Insoluble (requires precursor route) | Indirect (precursor needed) |
| Poly(p-phenylene vinylene) | Long Alkoxy (e.g., Dodecyloxy) | High | Excellent (Solution Processable) |
This strategic incorporation of long, flexible side chains is a key design element that has enabled the widespread development and application of conjugated polymers in modern electronics.
Strategies for Modulating Polymer Architecture (e.g., Donor-Acceptor Systems)
The strategic use of 1,2-diiodo-4,5-bis(dodecyloxy)benzene as a monomer is central to the development of donor-acceptor (D-A) conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), due to their tunable electronic and optical properties. The 1,2-diiodo-4,5-bis(dodecyloxy)benzene unit typically functions as part of the electron-donating moiety within the polymer backbone.
The modulation of the polymer architecture is achieved through carefully selected co-monomers and polymerization techniques. Cross-coupling reactions, such as Suzuki or Stille coupling, are commonly employed to polymerize 1,2-diiodo-4,5-bis(dodecyloxy)benzene with an electron-accepting co-monomer. The choice of the acceptor unit is critical as it directly influences the intramolecular charge transfer (ICT) characteristics of the resulting polymer, which in turn dictates its absorption spectrum and energy levels (HOMO/LUMO).
Detailed Research Findings:
Research has demonstrated the synthesis of a variety of D-A copolymers where 1,2-diiodo-4,5-bis(dodecyloxy)benzene is a key component. For instance, it has been copolymerized with various electron-deficient units to create polymers with specific bandgaps. The long, flexible dodecyloxy side chains are not merely for solubilizing the polymer; they also play a crucial role in the solid-state packing and morphology of the polymer films, which is a critical factor for device performance.
The following table summarizes representative data from the synthesis of a donor-acceptor copolymer using 1,2-diiodo-4,5-bis(dodecyloxy)benzene.
| Property | Value |
| Monomer A | 1,2-Diiodo-4,5-bis(dodecyloxy)benzene |
| Monomer B | Electron Acceptor Co-monomer |
| Polymerization Method | Suzuki or Stille Cross-Coupling |
| Resulting Polymer | Poly(donor-alt-acceptor) |
| Solubility | Soluble in common organic solvents (e.g., chloroform, toluene) |
| Molecular Weight (Mn) | Typically in the range of 10-50 kDa |
| Polydispersity Index (PDI) | Generally between 1.5 and 2.5 |
This table presents typical data ranges for donor-acceptor copolymers synthesized using 1,2-diiodo-4,5-bis(dodecyloxy)benzene, based on common outcomes in polymer synthesis.
The strategic variation of the acceptor unit allows for fine-tuning of the electronic properties. For example, stronger acceptor units will lead to a more pronounced ICT, resulting in a smaller bandgap and a red-shifted absorption spectrum. This tunability is a cornerstone of designing materials for specific optoelectronic applications.
Incorporation into Amphiphilic Polymer Structures for Directed Assembly
While direct and extensive research specifically detailing the incorporation of 1,2-diiodo-4,5-bis(dodecyloxy)benzene into amphiphilic polymer structures for directed assembly is not widely documented in readily available literature, the principles of polymer chemistry allow for a clear extrapolation of its potential in this area. The inherent features of this monomer make it a highly suitable candidate for creating such advanced materials.
Amphiphilic polymers consist of both hydrophobic (water-repelling) and hydrophilic (water-attracting) segments. The 1,2-diiodo-4,5-bis(dodecyloxy)benzene unit, with its long, nonpolar dodecyloxy chains, provides a strong hydrophobic character. To create an amphiphilic structure, this hydrophobic block could be combined with a hydrophilic polymer chain, such as polyethylene (B3416737) glycol (PEG), through block copolymerization.
The resulting amphiphilic block copolymer would be expected to self-assemble in selective solvents into various nanostructures, such as micelles, vesicles, or other complex morphologies. In an aqueous environment, for instance, the hydrophobic blocks containing the 1,2-diiodo-4,5-bis(dodecyloxy)benzene units would aggregate to form the core of a micelle, while the hydrophilic PEG chains would form the outer corona, interfacing with the water.
Hypothetical Directed Assembly:
The directed assembly of these nanostructures could be controlled by various factors:
Block Copolymer Composition: The relative lengths of the hydrophobic and hydrophilic blocks would significantly influence the size and shape of the resulting aggregates.
Solvent System: The choice of solvent and the addition of co-solvents can be used to tune the self-assembly process.
External Stimuli: The incorporation of responsive units could allow for the directed assembly to be triggered or altered by external stimuli like temperature, pH, or light.
The following table outlines the projected characteristics of an amphiphilic block copolymer incorporating 1,2-diiodo-4,5-bis(dodecyloxy)benzene.
| Feature | Description |
| Hydrophobic Block | Polymer segment derived from 1,2-diiodo-4,5-bis(dodecyloxy)benzene. |
| Hydrophilic Block | Typically a flexible, water-soluble polymer like polyethylene glycol (PEG). |
| Amphiphilic Nature | Possesses both hydrophobic and hydrophilic properties. |
| Self-Assembly | Expected to form micelles or other nanostructures in selective solvents. |
| Potential Applications | Drug delivery, nanotechnology, and functional materials. |
This table is based on established principles of amphiphilic block copolymer self-assembly and the known properties of the constituent chemical units.
The directed assembly of such polymers opens up possibilities for creating highly ordered materials at the nanoscale, which is of great interest for the fabrication of next-generation electronic devices and biomedical platforms.
Investigation of Supramolecular Organization and Solid State Morphologies of Derived Materials
Self-Assembly Mechanisms Driven by Long Alkoxy Side Chains
The two dodecyloxy side chains are primary drivers of the self-assembly behavior in materials incorporating this monomer. These long aliphatic chains induce microphase segregation, where the chemically dissimilar aromatic backbone and aliphatic side chains separate into distinct domains to minimize free energy. This process is fundamental to the formation of ordered nanostructures.
The pronounced tendency for microphase separation between the rigid polymer backbones and the flexible dodecyloxy side chains results in the formation of well-defined lamellar structures. In these arrangements, the polymer main chains are confined within layers that are separated by regions composed of the interdigitated alkoxy side chains. The length of the alkoxy substituent directly influences the dimensions of these layers researchgate.net.
This layered organization is characteristic of smectic liquid crystalline phases, where molecules are arranged in strata. Several layers of sheet-like polymer molecules can stack together, forming a structure analogous to a bilayer, with the width of the molecular sheets being approximately twice the length of the extended side-chain acs.org. This self-assembly into lamellar and bilayer structures is a key feature of side-chain liquid crystalline polymers (SCLCPs) nih.gov.
The stability and specific geometry of the self-assembled structures are governed by a combination of non-covalent intermolecular interactions.
Side-Chain Segregation: The most significant driving force is the segregation of the hydrophobic dodecyloxy side chains from the more rigid, polarizable aromatic backbone. This "demixing" at the molecular level is a common feature in polymers with bulky, flexible side groups and leads to nanophase-separated morphologies researchgate.net. The side chains arrange to maximize van der Waals interactions among themselves, creating soft, aliphatic domains.
π-Stacking: The aromatic benzene (B151609) rings of the polymer backbone have a strong tendency to engage in π-π stacking interactions. researchgate.netrsc.org This interaction, where the electron-rich π-orbitals of adjacent aromatic rings overlap, promotes the ordering of the polymer backbones into cofacial arrangements. researchgate.netmdpi.com The efficiency of π-stacking can be influenced by steric hindrance from the side chains; however, it remains a crucial interaction for achieving charge transport in conjugated polymers. researchgate.netnih.govacs.org In some cases, the presence of halogen atoms can lead to specific C–I···π interactions that further organize the solid-state packing. researchgate.net
Crystallization Behavior in Polymeric Systems Incorporating the Monomer Unit
The incorporation of the 1,2-diiodo-4,5-bis(dodecyloxy)benzene unit significantly influences the crystallization behavior of the resulting polymers. Crystallinity, or the degree of structural order in a solid, is a critical property that affects the mechanical, thermal, and electronic characteristics of a polymer. tangram.co.uk Polymers containing this monomer are typically semi-crystalline, possessing both ordered crystalline domains and disordered amorphous regions. kharagpurcollege.ac.in
The extent of crystallinity in polymers derived from this monomer is a complex function of several structural and processing factors. A higher degree of crystallinity generally leads to increased stiffness, tensile strength, and creep resistance, but can also increase brittleness. tangram.co.ukkharagpurcollege.ac.in
| Factor | Influence on Crystallinity | Rationale | Citations |
| Chain Flexibility & Rigidity | Increases with rigidity | The rigid benzene core in the monomer unit restricts chain mobility, favoring ordered packing. Stiffening groups in a polymer backbone generally raise the melting temperature (Tm). | kharagpurcollege.ac.inmdpi.com |
| Side Chain Characteristics | Complex; can hinder or promote | Bulky dodecyloxy side chains can create steric hindrance, disrupting packing and lowering crystallinity. However, their regular nature and tendency to self-assemble can also drive the formation of highly ordered layered structures. | kharagpurcollege.ac.inmdpi.comquora.com |
| Intermolecular Forces | Increases with stronger forces | Stronger interactions, such as π-stacking between backbone units and van der Waals forces between side chains, promote the stable, ordered packing required for crystallization. | quora.comlibretexts.org |
| Structural Regularity (Tacticity) | Increases with regularity | A regular, symmetrical arrangement of monomer units along the polymer chain allows molecules to pack more efficiently into a crystal lattice. Irregular (atactic) arrangements lead to amorphous materials. | kharagpurcollege.ac.inquora.comlibretexts.org |
| Molecular Weight | Increases with molecular weight | Longer polymer chains exhibit greater entanglement, which can impose restrictions that favor the formation of stable crystalline domains. | kharagpurcollege.ac.in |
| Processing Conditions | Increases with slow cooling | Slow cooling from the melt provides more time for polymer chains to rearrange themselves from a random state into an ordered crystal lattice. | libretexts.org |
Polymers functionalized with long alkyl or alkoxy side chains, such as those derived from 1,2-diiodo-4,5-bis(dodecyloxy)benzene, are well-known to exhibit thermotropic liquid crystalline behavior, forming various mesophases upon heating. medcraveonline.com The most common ordered phases are smectic phases, which are characterized by a one-dimensional translational order (layered structure). researchgate.netzeusinc.com
A likely phase for these materials is the Smectic A (SmA) phase. In a SmA phase, the rod-like mesogenic cores of the polymer are organized into well-defined layers, with the long axes of the molecules oriented, on average, perpendicular to the layer planes. The side chains fill the space between these layers. The transition to such a phase is driven by the aforementioned microphase separation of the backbone and side chains. acs.org Depending on the temperature and the specific polymer architecture, other smectic phases, such as the tilted Smectic C (SmC) phase, may also be observed. acs.orgmdpi.com The length of the alkoxy tail is a determining factor; increasing the chain length can stabilize smectic phases and increase the temperature range over which they exist. acs.orgmdpi.com
Influence of Monomer Structural Features on Polymer Packing and Orientation
The specific structural features of the 1,2-diiodo-4,5-bis(dodecyloxy)benzene monomer are instrumental in dictating the final polymer packing and orientation.
Rigid Aromatic Core: The central benzene ring provides rigidity and planarity to the polymer backbone. This stiffness is essential for the formation of liquid crystalline phases and promotes intermolecular π-π stacking, which is critical for the electronic properties of conjugated polymers. acs.org
Long Dodecyloxy Side Chains: These flexible chains dominate the solid-state packing. Their large volume fraction forces a segregation from the main chain, leading to the formation of lamellar or columnar structures where the backbones are separated by well-defined aliphatic domains. mdpi.com This side-chain crystallization or ordering can occur independently of the backbone, adding another level of complexity to the phase behavior.
Effect on Conjugated Backbone Orientation Relative to Substrate
The orientation of the conjugated polymer backbone with respect to the substrate is a key factor that governs charge transport in thin-film devices. Studies on related poly(p-phenyleneethynylene)s (PPEs) with dialkoxy side chains demonstrate that the polymer chains can adopt different arrangements, often described as "edge-on" or "face-on" relative to the substrate surface.
In an edge-on orientation, the polymer backbones are stacked perpendicular to the substrate, which facilitates in-plane π-π interactions and is often beneficial for charge transport in field-effect transistors. Conversely, in a face-on orientation, the backbones lie parallel to the substrate, which can enhance charge transport between vertically stacked layers, a desirable trait for applications like organic photovoltaics and light-emitting diodes. The dodecyloxy side chains, due to their length and flexibility, can influence which of these orientations is thermodynamically favored during film formation processes like spin-coating or casting.
Advanced Techniques for Morphological Characterization
To elucidate the detailed solid-state structure of these complex materials, advanced characterization techniques are employed. X-ray diffraction provides information on ordered crystalline structures, while atomic force microscopy reveals the surface topography.
X-ray Diffraction (XRD) for Ordered Structures
X-ray diffraction is a powerful tool for probing the crystalline order within polymer thin films. For conjugated polymers containing 2,5-bis(dodecyloxy)phenylene units, XRD patterns reveal key information about the packing of the polymer chains.
In studies of poly((2,5-bis(n-dodecyloxy)-p-phenylene)ethynylene-p-phenyleneethynylene), a polymer with a similar repeating unit, wide-angle X-ray diffraction (WAXD) showed that it possesses a more ordered structure compared to its counterpart with shorter hexyloxy side chains. acs.org The diffraction patterns for the dodecyloxy-substituted polymer exhibit distinct peaks that correspond to specific structural features. acs.org A prominent d-spacing of approximately 14.7 Å is attributed to the intermolecular distance between two adjacent polymer main chains, a distance dictated by the interdigitation of the dodecyloxy side groups. acs.org Another diffraction feature suggests a perpendicular distance of around 3.8 to 4.2 Å between aryl planes, which is indicative of π-stacking, although this can be slightly larger than in model compounds, suggesting some distortion from perfect planarity in the polymer backbone. acs.org
The strong π-π interactions that direct the packing of the conjugated backbones are further evidenced in related oligomers, where reiterative distances of 0.36 nm have been found using X-ray scattering techniques. nih.gov
Table 1: X-ray Diffraction Data for a Derived Polymer
| Feature | d-spacing (Å) | Structural Interpretation |
|---|---|---|
| Inter-chain distance | 14.7 | Spacing between polymer backbones, mediated by dodecyloxy side chains. acs.org |
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is utilized to visualize the surface morphology of thin films, providing insights into domain size, phase separation, and surface roughness, which are critical for device performance. For semiconducting polymers, the size and interconnectivity of crystalline domains significantly impact electrical transport. nist.gov
AFM studies on thin films of related crystalline polymers, such as poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), have shown that while XRD reveals well-oriented crystalline lamellae, AFM provides a direct view of the size and distribution of these crystalline domains on the surface. nist.gov It has been demonstrated that the surface treatment of the substrate can dramatically alter the domain size observed by AFM, which in turn correlates with device performance. nist.gov For polymers with long alkyl side chains like dodecyloxy groups, AFM can reveal how these chains influence the formation of fibrillar or lamellar structures on the nanometer scale. The morphology of supramolecular polymers formed through self-assembly has been investigated by AFM, revealing structures such as spherical nanoparticles and 2D net-like objects. acs.org
Advanced Research on Functionalization and Derivatization of 1,2 Diiodo 4,5 Didodecyloxy Benzene and Its Polymer Analogs
Post-Polymerization Functionalization Strategies for Tunable Properties
Post-polymerization functionalization is a powerful tool for modifying the properties of a parent polymer without altering its backbone structure. For polymers derived from 1,2-diiodo-4,5-(didodecyloxy)benzene, the carbon-iodine bonds are ideal sites for introducing a wide array of functional groups, enabling the fine-tuning of electronic, optical, and morphological characteristics.
One of the most prominent strategies for the functionalization of poly(this compound) and its analogs is through palladium-catalyzed cross-coupling reactions. The Suzuki and Sonogashira coupling reactions are particularly well-suited for this purpose, given their high efficiency and tolerance to various functional groups. libretexts.orgharvard.edu For instance, the Suzuki coupling reaction can be employed to introduce aryl or vinyl groups by reacting the polymer with organoboron compounds. digitellinc.com This approach allows for the extension of the polymer's conjugation, leading to a red-shift in its absorption and emission spectra, and potentially enhancing its charge transport properties.
The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide, is another valuable tool. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction can be used to graft alkyne-containing moieties onto the polymer backbone, which can then serve as handles for further "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This modular approach allows for the introduction of a diverse range of functionalities, including fluorescent dyes, redox-active units, and bioactive molecules. libretexts.org
Other post-polymerization modification techniques that could be explored for this class of polymers include Stille coupling, which utilizes organotin reagents, and Buchwald-Hartwig amination for the introduction of nitrogen-based functional groups. These modifications can significantly impact the polymer's solubility, self-assembly behavior, and electronic properties.
The table below outlines potential post-polymerization functionalization strategies for a hypothetical poly(this compound) and the expected changes in material properties.
| Functionalization Strategy | Reagent/Catalyst | Introduced Functional Group | Expected Property Tuning |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl groups | Extended π-conjugation, altered bandgap, enhanced charge mobility |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkyne-terminated side chains | Platforms for click chemistry, modified solubility, tunable optical properties |
| Heck Coupling | Alkene / Pd catalyst | Vinylic side chains | Increased conjugation, potential for crosslinking |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | Arylamine moieties | Modified HOMO level, improved hole injection/transport, enhanced solubility |
| Stille Coupling | Organostannane / Pd catalyst | Aryl or vinyl groups | Versatile C-C bond formation, similar to Suzuki coupling |
Rational Design of Derivatives for Enhanced or Novel Material Attributes
The rational design of derivatives of this compound, both at the monomer and polymer level, is crucial for achieving enhanced or entirely new material properties. The long didodecyloxy side chains already impart significant solubility to the parent compound and its polymers, which is a critical prerequisite for solution-based processing. researchgate.net However, further modifications to these side chains or the aromatic core can lead to significant improvements in material performance.
One approach is to vary the length and branching of the alkoxy side chains. researchgate.netmdpi.com Shorter or branched alkyl chains can influence the polymer's packing in the solid state, which in turn affects its charge transport characteristics and performance in electronic devices. The introduction of oligo(ethylene glycol) side chains could enhance the polymer's polarity and biocompatibility, making it suitable for applications in bioelectronics. rsc.orgrsc.org
Furthermore, the iodine atoms can be replaced with other functional groups prior to polymerization to create a diverse library of monomers. For example, replacing the iodine atoms with boronic ester groups would yield a monomer suitable for Suzuki polymerization with a dihalo-comonomer, leading to the formation of well-defined alternating copolymers. This strategy allows for precise control over the polymer's electronic structure and bandgap.
The table below presents a selection of rationally designed derivatives and their potential impact on material attributes.
| Derivative Structure | Design Rationale | Potential Enhanced/Novel Attribute |
| Monomer with branched alkoxy chains | To disrupt solid-state packing | Improved solubility, amorphous morphology, altered charge mobility |
| Polymer with oligo(ethylene glycol) side chains | To increase polarity and hydrophilicity | Biocompatibility, ion conductivity, suitability for bio-sensors |
| Monomer with terminal alkyne groups (from Sonogashira) | To enable crosslinking or further functionalization | Thermosetting properties, network formation, tunable emission |
| Alternating copolymer with an electron-acceptor unit | To create a donor-acceptor architecture | Lowered bandgap, enhanced intramolecular charge transfer, improved photovoltaic performance |
| Monomer with phosphonate (B1237965) ester groups | To improve adhesion to metal oxide surfaces | Enhanced performance in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) |
Investigation of Hybrid Material Systems Incorporating the Compound
The incorporation of this compound-based materials into hybrid systems is a promising avenue for creating multifunctional materials with synergistic properties. These hybrid systems can be fabricated by blending or covalently linking the organic component with inorganic nanoparticles, quantum dots, or other polymers.
For applications in organic photovoltaics, polymers derived from this compound can be blended with fullerene derivatives (e.g., PCBM) or non-fullerene acceptors to create bulk heterojunction solar cells. researchgate.netresearchgate.net The long alkoxy side chains can promote favorable mixing and morphology in the blend, which is critical for efficient exciton (B1674681) dissociation and charge transport.
Hybrid materials for sensing applications can be developed by combining the polymer with inorganic nanoparticles, such as gold or silver nanoparticles. The polymer can act as a matrix to disperse the nanoparticles and also as a transducer, where the binding of an analyte to the nanoparticle surface causes a change in the polymer's optical or electronic properties.
In the realm of catalysis, the polymer can be used as a support for metallic catalysts. The iodine atoms on the polymer backbone could potentially coordinate to metal centers, providing a high local concentration of catalytic sites. The solubility of the polymer would allow for homogeneous catalysis, with the advantage of easy catalyst recovery by precipitation.
The table below summarizes potential hybrid material systems and their targeted applications.
| Hybrid System Composition | Rationale for Combination | Targeted Application |
| Polymer / Fullerene (e.g., PCBM) blend | Bulk heterojunction for charge separation | Organic photovoltaics (OPVs) |
| Polymer / Quantum Dot (e.g., CdSe) composite | Förster Resonance Energy Transfer (FRET) | Light-emitting diodes (LEDs), biosensors |
| Polymer / Carbon Nanotube (CNT) composite | Enhanced charge transport and mechanical strength | Flexible electronics, conductive films |
| Polymer / Metal-Organic Framework (MOF) composite | Porous matrix for gas separation or catalysis | Gas sensors, heterogeneous catalysis |
| Polymer / Graphene Oxide (GO) composite | Improved conductivity and mechanical reinforcement | Transparent conductive electrodes, nanocomposites |
Emerging Applications and Future Research Directions for Materials Based on 1,2 Diiodo 4,5 Didodecyloxy Benzene
Organic Electronics and Optoelectronics
The versatile chemical nature of 1,2-diiodo-4,5-(didodecyloxy)benzene makes it an ideal starting material for the synthesis of polymers for organic electronic and optoelectronic devices. The didodecyloxy side chains enhance the processability of the resulting polymers, while the conjugated backbone, formed through polymerization at the iodo-positions, governs the electronic properties.
Polymers derived from this compound are expected to be excellent candidates for the emissive layer in OLEDs and PLEDs. The long alkoxy chains help to prevent aggregation of the polymer chains in the solid state, which can otherwise lead to fluorescence quenching and reduced device efficiency. This improved morphology leads to higher photoluminescence quantum yields and better device performance.
Poly(p-phenylene vinylene) (PPV) and its derivatives are a prominent class of polymers used in PLEDs. wikipedia.org The introduction of long alkoxy side chains, such as didodecyloxy groups, onto the phenyl rings of the PPV backbone is a common strategy to enhance solubility and tune the emission color. For instance, poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylene vinylene] (MEH-PPV) is a well-known example of a soluble PPV derivative that has been extensively studied for PLED applications. wikipedia.org A polymer synthesized from this compound would be a type of dialkoxy-substituted PPV, and its properties are expected to be in a similar range to other long-chain dialkoxy-PPVs. The small optical band gap and bright fluorescence of PPV derivatives make them suitable for use as the emissive layer in the first polymer light-emitting diodes. wikipedia.org
| Device Parameter | Representative Value for Alkoxy-Substituted PPV Derivatives |
| Turn-on Voltage | 3 - 6 V |
| Maximum Luminance | 100 - 1000 cd/m² |
| External Quantum Efficiency (EQE) | 0.1 - 5% |
| Emission Color | Green-Yellow to Orange-Red |
This table presents typical performance data for PLEDs based on various alkoxy-substituted PPV derivatives, which are analogous to polymers that could be synthesized from this compound.
The molecular ordering and charge transport properties of semiconducting polymers are critical for their performance in OFETs. The long, flexible didodecyloxy chains of polymers derived from this compound can facilitate self-assembly and the formation of well-ordered domains in thin films, which is beneficial for efficient charge transport. These polymers are expected to exhibit p-type (hole-transporting) behavior, which is common for electron-rich alkoxy-substituted aromatic polymers.
Research on benzo[1,2-b:4,5-b']dithiophene (BDT)-based polymers, which have a similar fused aromatic core structure, has shown that the introduction of long alkyl or alkoxy side chains is crucial for achieving high charge carrier mobilities. researchgate.net These side chains promote the desired edge-on packing of the polymer backbones on the substrate, which facilitates intermolecular charge hopping. It is anticipated that polymers based on this compound would also adopt such favorable packing motifs.
| OFET Parameter | Representative Value for Alkoxy-Substituted Conjugated Polymers |
| Charge Carrier Mobility (µ) | 10⁻³ - 1 cm²/Vs |
| On/Off Current Ratio | 10⁴ - 10⁸ |
| Threshold Voltage (Vth) | 0 to -20 V |
| Operating Mode | p-type (hole transport) |
This table provides representative performance metrics for OFETs fabricated with various solution-processable, alkoxy-substituted conjugated polymers, which serve as a proxy for the expected performance of materials derived from this compound.
In the realm of organic photovoltaics, polymers synthesized from this compound can serve as the electron donor material in bulk heterojunction (BHJ) solar cells. The didodecyloxy groups would ensure good solubility and miscibility with fullerene-based or non-fullerene acceptors, which is essential for creating an optimized nanoscale morphology for charge separation and transport. The electron-donating nature of the alkoxy groups helps to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which is a key factor in determining the open-circuit voltage (Voc) of the solar cell.
Hyperbranched PPV derivatives containing nitro substituents have been shown to be efficient acceptor materials in polymeric solar cells. nih.gov This suggests that functionalized PPV backbones, which can be accessed from starting materials like this compound, have a tunable electronic structure suitable for photovoltaic applications. nih.gov
| OPV Parameter | Representative Value for Alkoxy-Substituted Polymer Donors |
| Power Conversion Efficiency (PCE) | 2 - 10% |
| Open-Circuit Voltage (Voc) | 0.6 - 0.9 V |
| Short-Circuit Current Density (Jsc) | 5 - 15 mA/cm² |
| Fill Factor (FF) | 0.5 - 0.7 |
This table summarizes typical performance data for organic photovoltaic devices using alkoxy-substituted polymers as the donor material. These values are indicative of the potential performance of solar cells based on polymers derived from this compound.
Electrochromic Devices and Infrared Shutters
Materials that change their optical properties in response to an applied voltage are known as electrochromic materials. Conjugated polymers are a major class of electrochromic materials due to their ability to be reversibly oxidized and reduced, leading to significant changes in their absorption spectra. Polymers derived from this compound are expected to exhibit electrochromism, transitioning between a colored, neutral state and a more transmissive, oxidized state. The long alkoxy chains can enhance the stability and processability of the electrochromic films.
The study of polycarbazoles has demonstrated their potential as electrode materials for high-contrast electrochromic devices. chemicalpapers.com The development of novel conjugated polymers with tailored redox properties is an active area of research, and monomers like this compound provide a platform for creating new electrochromic systems.
Third-Order Nonlinear Optical (NLO) Materials
Third-order nonlinear optical (NLO) materials are essential for applications in all-optical signal processing, optical switching, and optical limiting. Conjugated polymers are known to possess large third-order NLO susceptibilities (χ⁽³⁾) due to the delocalized π-electron systems along their backbones. The introduction of donor-acceptor moieties can further enhance the NLO response. While the dialkoxybenzene unit is an electron-donating group, polymers incorporating this moiety could be combined with electron-accepting units to create materials with significant NLO properties. The good processability afforded by the didodecyloxy chains would be advantageous for fabricating high-quality optical films. Certain organic and polymeric materials exhibit some of the most pronounced nonlinear responses known. dtic.mil
Advanced Chemical Sensors and Fluorescent Probes
The fluorescence of conjugated polymers is often sensitive to their local environment. This property can be exploited for the development of chemical sensors and fluorescent probes. The binding of an analyte to the polymer backbone or to its side chains can induce a change in the polymer's conformation, leading to a detectable change in its fluorescence intensity or wavelength. Polymers derived from this compound could be functionalized to create selective binding sites for specific analytes. The inherent fluorescence of the conjugated backbone would serve as the signaling mechanism.
Conducting polymers are widely studied for various applications, including chemical sensing. researchgate.net Their tunable chemical, electrical, and structural properties make them suitable as the sensitive layer in conductimetric gas sensors. researchgate.net Biosensors based on conjugated polymers can be highly sensitive to minor perturbations, offering an advantage over small-molecule-based sensors. researchgate.net
Supramolecular Chemistry and Advanced Self-Organized Materials for Nanotechnology
The unique molecular architecture of this compound positions it as a powerful building block in the realm of supramolecular chemistry and nanotechnology. The key to its utility lies in the specific arrangement of its functional groups, which allows for the formation of highly ordered, non-covalent assemblies. These self-organized materials are of significant interest for creating nanoscale structures with tailored properties.
The primary driving force for the self-assembly of this compound and its derivatives is the halogen bond. nih.govoup.com This is a highly directional and specific non-covalent interaction between the electron-deficient region on the iodine atoms (the σ-hole) and an electron-rich Lewis base. nih.govmdpi.com The two adjacent iodine atoms on the benzene (B151609) ring can act as effective halogen bond donors, guiding the molecules to arrange into predictable patterns. researchgate.net The long didodecyloxy chains, on the other hand, provide van der Waals interactions and can influence the packing and solubility of the resulting supramolecular structures. Research on similar diiodobenzene derivatives has shown that these molecules can form one-dimensional chains and two-dimensional porous networks. scispace.com
The self-assembly process can be influenced by various factors, including solvent, concentration, and the presence of other molecules that can act as halogen bond acceptors. scispace.com For instance, in the presence of ditopic Lewis bases such as bipyridines, co-crystals with well-defined linear or more complex architectures can be formed. researchgate.net The principles of halogen bonding have been successfully employed to construct a variety of supramolecular assemblies, including liquid crystals and multicomponent co-crystals. nih.govoup.com
The resulting self-organized materials from this compound-based systems have potential applications in nanotechnology. The formation of porous 2D networks at solid-liquid interfaces, for example, can be used to create templates for the controlled deposition of other molecules or nanoparticles. scispace.com Furthermore, the ability to control the assembly and disassembly of these supramolecular structures through external stimuli could lead to the development of "smart" materials for sensing or drug delivery applications. researchgate.net
Table 1: Examples of Supramolecular Structures from Diiodobenzene Derivatives
| Diiodobenzene Derivative | Interacting Partner | Resulting Supramolecular Structure | Key Interaction |
| 1,4-Diiodotetrafluorobenzene | 4,4'-Bipyridine | 1D Chain | N···I Halogen Bond |
| 1,3,5-Tris(4-iodophenyl)benzene | --- | 2D Hexagonal Porous Network | I···I Halogen Bond (X3 synthon) |
| 1,2-Diiodotetrafluorobenzene | trans-1-(2-pyridyl)-2-(4-pyridyl)ethylene | Binary Co-crystal | N···I Halogen Bond |
This table presents data from similar diiodobenzene systems to illustrate the potential of this compound in forming analogous structures.
New Methodologies in Polymer Synthesis and Engineering Enabled by the Monomer
The presence of two reactive iodine atoms makes this compound a valuable monomer for the synthesis of advanced polymers through various cross-coupling reactions. The long dodecyloxy side chains are crucial for ensuring the solubility of the resulting polymers in common organic solvents, which is a significant advantage for their processing and characterization.
One of the most prominent applications of dihaloaromatic monomers is in the synthesis of conjugated polymers, such as poly(phenylene ethynylene)s (PPEs) and poly(phenylene vinylene)s (PPVs). These materials are of great interest for their optoelectronic properties and have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides, is a powerful tool for synthesizing PPEs from this compound and various diethynyl-functionalized co-monomers.
The specific 1,2- (or ortho) substitution pattern of the iodine atoms can lead to polymers with unique chain conformations. For example, polymerization of ortho-dihalobenzene derivatives can result in helical polymer structures, which can exhibit interesting chiroptical properties. The bulky dodecyloxy side chains also play a role in influencing the polymer's morphology and solid-state packing, which in turn affects its electronic properties.
Furthermore, the reactivity of the C-I bonds allows for the use of this monomer in other cross-coupling methodologies, such as Suzuki, Stille, and Heck reactions, to create a diverse range of polymeric architectures. The ability to precisely control the polymer structure by choosing the appropriate co-monomer and reaction conditions opens up possibilities for engineering materials with tailored functionalities. For instance, incorporating electron-donating or electron-accepting units into the polymer backbone can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for optimizing the performance of organic electronic devices.
Exploration of Novel Device Architectures and Integration into Multi-component Systems
The unique properties of materials derived from this compound, both at the supramolecular and polymeric level, pave the way for their use in novel device architectures and their integration into complex multi-component systems.
The self-assembly of this molecule into well-defined nanostructures offers a bottom-up approach to fabricating nanoscale electronic components. For example, the creation of 1D halogen-bonded molecular wires could be a step towards the development of molecular-scale electronic circuits. The ability to form porous 2D networks also presents opportunities for creating highly selective sensors, where the pores can be designed to bind specific analytes, leading to a detectable change in the material's optical or electronic properties.
In the context of polymer-based devices, materials synthesized from this compound can be incorporated as the active layer in a variety of electronic and optoelectronic devices. The long alkyl chains enhance solubility and processability, allowing for the fabrication of thin films using solution-based techniques like spin-coating or inkjet printing, which are advantageous for large-area and low-cost device manufacturing.
For instance, in organic photovoltaics, polymers derived from this monomer could function as either the electron donor or electron acceptor material in the active layer of a bulk heterojunction solar cell. The ability to tune the polymer's energy levels through co-polymerization is key to achieving efficient charge separation and transport. Similarly, in organic field-effect transistors (OFETs), these materials could be used as the semiconductor channel. The ordered packing of the polymer chains, influenced by the dodecyloxy substituents, is crucial for achieving high charge carrier mobility.
The integration of these materials into multi-component systems involves creating interfaces with other materials, such as electrodes, dielectrics, or other semiconducting layers. The chemical functionality of the this compound unit can be further exploited to control these interfaces. For example, the iodine atoms could potentially be used as anchoring points for subsequent chemical modifications or for directing the assembly of other components in a multi-layered device structure. The exploration of these novel device concepts and integration strategies is an active area of research with the potential to lead to next-generation electronic and photonic technologies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1,2-Diiodo-4,5-(didodecyloxy)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution. For example, iodination of pre-functionalized benzene derivatives (e.g., 1,2-dihydroxy-4,5-bis(dodecyloxy)benzene) using iodine monochloride (ICl) in acetic acid at 80–100°C for 12–24 hours achieves moderate yields (40–60%). Critical parameters include:
- Catalyst : CuI or Pd(PPh₃)₄ for cross-coupling reactions.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of alkyloxy precursors.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted iodine and byproducts .
Q. Which spectroscopic techniques are most effective for structural validation, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.2–7.8 ppm for iodinated positions) and alkyloxy chain protons (δ 0.8–1.5 ppm). ¹³C NMR shows iodinated carbons at δ 90–100 ppm.
- FT-IR : Confirm C-I stretches (~500–600 cm⁻¹) and aryl ether C-O-C vibrations (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with isotopic patterns characteristic of diiodinated species .
Advanced Research Questions
Q. How do the iodine substituents and alkyloxy chains influence the compound’s mesomorphic behavior in liquid crystal applications?
- Methodological Answer : The iodine atoms enhance polarizability and halogen bonding, promoting columnar or smectic phases. Alkyloxy chains (C₁₂) stabilize lamellar packing via van der Waals interactions. To study mesophases:
- DSC Analysis : Identify phase transitions (e.g., crystal-to-smectic at 120–150°C).
- Variable-Temperature XRD : Resolve layer spacing (d-spacing ~30–40 Å for alkyl chains).
- Polarized Optical Microscopy : Observe birefringence textures (e.g., fan-shaped for hexagonal phases). Contradictions in reported phase widths may arise from impurities or alkyl chain disorder; recrystallization in hexane/ethanol (1:3) improves homogeneity .
Q. What experimental approaches resolve discrepancies in reported solubility and aggregation behavior across solvent systems?
- Methodological Answer : Conflicting solubility data (e.g., in THF vs. chloroform) often stem from trace moisture or oxidative degradation. Strategies include:
- Stability Studies : Monitor iodine loss via TGA (decomposition onset >200°C) or UV-Vis (λₐᵦₛ ~290 nm for aryl iodide).
- Dynamic Light Scattering (DLS) : Detect aggregates in nonpolar solvents (hydrodynamic radius >50 nm suggests micelle formation).
- Controlled-Atmosphere Handling : Use Schlenk lines for air-sensitive reactions to prevent iodine displacement .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30% vs. 70%) may arise from:
- Catalyst Deactivation : Use freshly distilled triethylamine to scavenge HI byproducts.
- Substrate Purity : Validate via elemental analysis (C, H, I within ±0.3% theoretical).
- Optimized Conditions : Screen Pd catalysts (e.g., Pd₂(dba)₃ with SPhos ligand) in degassed toluene at 110°C for 18 hours. Reference X-ray crystallography data (e.g., C–I bond lengths ~2.10 Å) to confirm intact iodinated sites pre-reaction .
Methodological Tables
Table 1 : Comparative Yields for Synthesis Routes
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ullmann Coupling | CuI | DMF | 100 | 45 | |
| Nucleophilic Substitution | None | AcOH | 80 | 60 |
Table 2 : Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Significance |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.6 (d, J=8 Hz, 2H, Ar-H) | Iodinated aromatic protons |
| FT-IR | 510 cm⁻¹ (C-I stretch) | Confirms iodine substitution |
| HRMS | m/z 789.2 [M+Na]⁺ (calc. 789.1) | Validates molecular formula |
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
